molecular formula C16H16O3 B14762673 3-Methoxy-4-[(4-methoxyphenyl)methyl]benzaldehyde

3-Methoxy-4-[(4-methoxyphenyl)methyl]benzaldehyde

Cat. No.: B14762673
M. Wt: 256.30 g/mol
InChI Key: JBGYKQCLXLHHSY-UHFFFAOYSA-N
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Description

3-Methoxy-4-[(4-methoxyphenyl)methyl]benzaldehyde is an organic compound with the molecular formula C16H16O4. It is a derivative of benzaldehyde, characterized by the presence of methoxy groups and a methoxyphenylmethyl substituent. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-[(4-methoxyphenyl)methyl]benzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-[(4-methoxyphenyl)methyl]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-4-[(4-methoxyphenyl)methyl]benzaldehyde is used in scientific research for its role as an intermediate in the synthesis of more complex organic molecules. It is utilized in:

    Chemistry: As a building block for the synthesis of pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: As a precursor in the synthesis of potential therapeutic agents.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-[(4-methoxyphenyl)methyl]benzaldehyde is primarily related to its reactivity as an aldehyde. It can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The methoxy groups can also influence the compound’s reactivity by donating electron density through resonance, making the aldehyde group more reactive in nucleophilic addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-4-[(4-methoxyphenyl)methyl]benzaldehyde is unique due to the presence of both methoxy and methoxyphenylmethyl groups, which confer distinct reactivity and properties compared to its analogs. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

3-methoxy-4-[(4-methoxyphenyl)methyl]benzaldehyde

InChI

InChI=1S/C16H16O3/c1-18-15-7-4-12(5-8-15)9-14-6-3-13(11-17)10-16(14)19-2/h3-8,10-11H,9H2,1-2H3

InChI Key

JBGYKQCLXLHHSY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=C(C=C(C=C2)C=O)OC

Origin of Product

United States

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